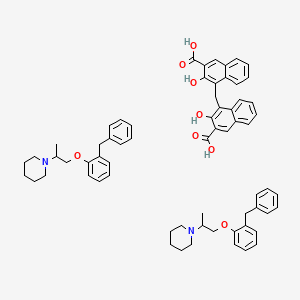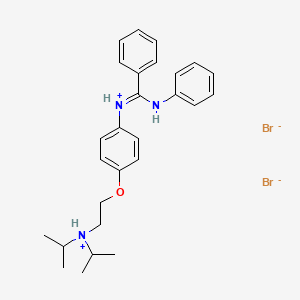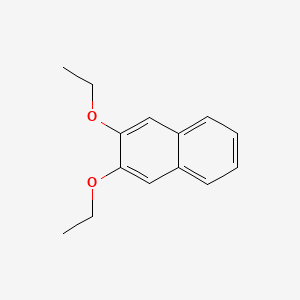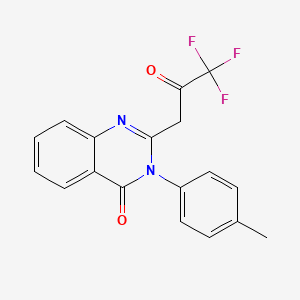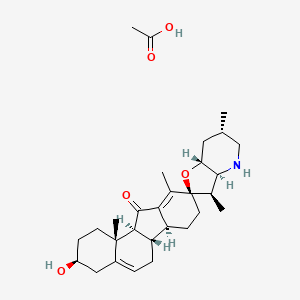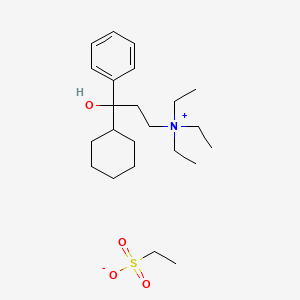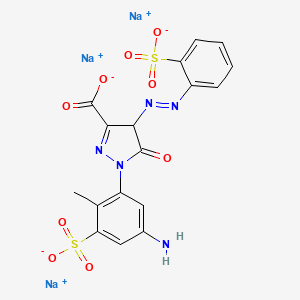
Trisodium 1-(5-amino-2-methyl-3-sulphonatophenyl)-4,5-dihydro-5-oxo-4-((2-sulphonatophenyl)azo)-1H-pyrazole-3-carboxylate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Trisodium 1-(5-amino-2-methyl-3-sulphonatophenyl)-4,5-dihydro-5-oxo-4-((2-sulphonatophenyl)azo)-1H-pyrazole-3-carboxylate is a complex organic compound. It is characterized by its azo group, which is a functional group consisting of a nitrogen-nitrogen double bond, and its sulfonate groups, which are salts or esters of sulfonic acid. This compound is often used in various industrial applications, including dyes and pigments, due to its vibrant color properties.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Trisodium 1-(5-amino-2-methyl-3-sulphonatophenyl)-4,5-dihydro-5-oxo-4-((2-sulphonatophenyl)azo)-1H-pyrazole-3-carboxylate typically involves multiple steps:
Formation of the Azo Compound: This step involves the diazotization of an aromatic amine followed by coupling with another aromatic compound. The reaction conditions often require acidic conditions and a temperature range of 0-5°C.
Final Assembly: The final step involves the combination of the intermediate compounds under controlled conditions to form the final product.
Industrial Production Methods
In an industrial setting, the production of this compound is scaled up using large reactors and continuous flow processes. The reaction conditions are optimized for maximum yield and purity, often involving precise control of temperature, pH, and reactant concentrations.
Análisis De Reacciones Químicas
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the amino and azo groups.
Reduction: Reduction reactions can break the azo bond, leading to the formation of amines.
Substitution: The sulfonate groups can participate in substitution reactions, where they are replaced by other functional groups.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, hydrogen peroxide.
Reducing Agents: Sodium dithionite, zinc dust in acidic conditions.
Substitution Reagents: Various nucleophiles depending on the desired substitution.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, reduction of the azo group typically yields aromatic amines.
Aplicaciones Científicas De Investigación
Chemistry
In chemistry, this compound is used as a dye intermediate and as a reagent in various organic synthesis reactions.
Biology
In biological research, it can be used as a staining agent due to its vibrant color properties.
Medicine
While not commonly used directly in medicine, derivatives of this compound may have applications in drug development and diagnostics.
Industry
Industrially, it is primarily used in the production of dyes and pigments for textiles, plastics, and inks.
Mecanismo De Acción
The compound exerts its effects primarily through its azo and sulfonate groups. The azo group can participate in electron transfer reactions, while the sulfonate groups enhance the solubility of the compound in water. The molecular targets and pathways involved depend on the specific application and context in which the compound is used.
Comparación Con Compuestos Similares
Similar Compounds
Trisodium 1-(4-sulphonatophenylazo)-2-naphthol-3,6-disulphonate: Another azo compound with similar dye properties.
Trisodium 1-(2-sulphonatophenylazo)-2-naphthol-3,6-disulphonate: Similar structure but different substitution pattern.
Uniqueness
The uniqueness of Trisodium 1-(5-amino-2-methyl-3-sulphonatophenyl)-4,5-dihydro-5-oxo-4-((2-sulphonatophenyl)azo)-1H-pyrazole-3-carboxylate lies in its specific substitution pattern and the presence of both amino and sulfonate groups, which confer unique chemical and physical properties.
Propiedades
Número CAS |
93857-66-0 |
|---|---|
Fórmula molecular |
C17H12N5Na3O9S2 |
Peso molecular |
563.4 g/mol |
Nombre IUPAC |
trisodium;1-(5-amino-2-methyl-3-sulfonatophenyl)-5-oxo-4-[(2-sulfonatophenyl)diazenyl]-4H-pyrazole-3-carboxylate |
InChI |
InChI=1S/C17H15N5O9S2.3Na/c1-8-11(6-9(18)7-13(8)33(29,30)31)22-16(23)14(15(21-22)17(24)25)20-19-10-4-2-3-5-12(10)32(26,27)28;;;/h2-7,14H,18H2,1H3,(H,24,25)(H,26,27,28)(H,29,30,31);;;/q;3*+1/p-3 |
Clave InChI |
OPQXHWKJVBHGMN-UHFFFAOYSA-K |
SMILES canónico |
CC1=C(C=C(C=C1S(=O)(=O)[O-])N)N2C(=O)C(C(=N2)C(=O)[O-])N=NC3=CC=CC=C3S(=O)(=O)[O-].[Na+].[Na+].[Na+] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![1-{2,5-Bis[2-hydroxy-3-(4-hydroxy-4-phenylpiperidin-1-yl)propoxy]phenyl}ethan-1-one--hydrogen chloride (1/2)](/img/structure/B13772668.png)
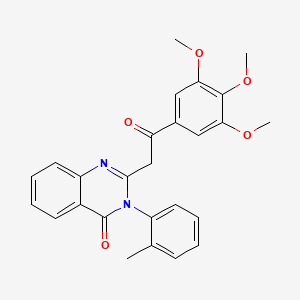
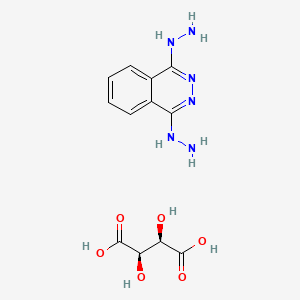
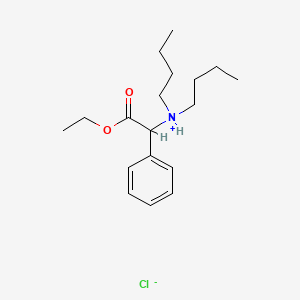
![Tris[2-(dimethylamino)ethyl] borate](/img/structure/B13772688.png)
![2,7-Dimethyl-2H-pyrano[4,3-B]pyran-5-one](/img/structure/B13772696.png)
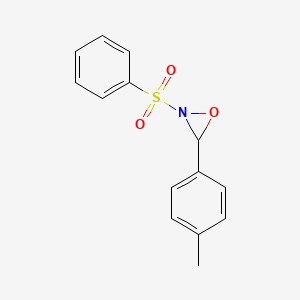
![4,11-Diamino-2-(2-methylpropyl)-1H-naphth[2,3-f]isoindole-1,3,5,10(2H)-tetrone](/img/structure/B13772709.png)
